N-(2-Amino-4-ethoxyphenyl)acetamide
Description
N-(2-Amino-4-ethoxyphenyl)acetamide is a compound that can be related to various substituted acetamide derivatives, which have been the subject of research due to their potential biological activities and applications in medicinal chemistry. Although the specific compound this compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its characteristics and potential applications.
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-step reactions starting from various substituted phenols or anilines. For instance, substituted N-(2-hydroxyphenyl)acetamides have been synthesized from nitrophenols and chlorophenols, followed by the introduction of a sulfonylamino acetyl chloride derivative . Similarly, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of this compound would likely involve the reaction of an appropriate ethoxyphenyl precursor with an acetylating agent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography has been used to determine the molecular structure of some compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds . The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for example, exhibits intermolecular N–H···O hydrogen bonds and two intramolecular interactions . These findings suggest that this compound would also exhibit specific hydrogen bonding patterns that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to form heterocyclic compounds . The reactivity of this compound would depend on the presence of functional groups that can participate in reactions such as hydrogen bonding, nucleophilic substitution, or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds can affect the melting and boiling points, solubility, and stability of the compounds . The electronic behavior of intramolecular hydrogen bonds has been studied using Natural Bond Orbital (NBO) analysis . The anticonvulsant activities of some acetamide derivatives have been linked to specific molecular features, suggesting that the physical and chemical properties of this compound could be tailored for desired biological activities .
properties
IUPAC Name |
N-(2-amino-4-ethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-8-4-5-10(9(11)6-8)12-7(2)13/h4-6H,3,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNZBDTVFQBGST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886819 | |
Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67169-91-9 | |
Record name | N-(2-Amino-4-ethoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67169-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067169919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-amino-4-ethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30886819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-amino-4-ethoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.521 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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